Methyl 5-bromo-2,4-dimethoxybenzoate

Physical property Purification Crystallinity

Methyl 5-bromo-2,4-dimethoxybenzoate is a trisubstituted aromatic ester bearing a single bromine atom at the 5‑position and methoxy groups at the 2‑ and 4‑positions. The compound is employed as a substrate in palladium‑catalyzed cross‑coupling reactions, where the bromine serves as a leaving group while the ester and methoxy substituents modulate electronic properties.

Molecular Formula C10H11BrO4
Molecular Weight 275.1 g/mol
CAS No. 39503-51-0
Cat. No. B1308169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2,4-dimethoxybenzoate
CAS39503-51-0
Molecular FormulaC10H11BrO4
Molecular Weight275.1 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)OC)Br)OC
InChIInChI=1S/C10H11BrO4/c1-13-8-5-9(14-2)7(11)4-6(8)10(12)15-3/h4-5H,1-3H3
InChIKeyVJROGSBBDLIEMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-bromo-2,4-dimethoxybenzoate (CAS 39503-51-0): A Defined Regioisomeric Building Block for Cross-Coupling-Driven Synthesis


Methyl 5-bromo-2,4-dimethoxybenzoate is a trisubstituted aromatic ester bearing a single bromine atom at the 5‑position and methoxy groups at the 2‑ and 4‑positions . The compound is employed as a substrate in palladium‑catalyzed cross‑coupling reactions, where the bromine serves as a leaving group while the ester and methoxy substituents modulate electronic properties [1]. Its substitution pattern is deliberately chosen in medicinal‑chemistry campaigns, such as the synthesis of 4‑oxoquinoline anti‑HIV integrase inhibitors, because the 5‑bromo‑2,4‑dimethoxy arrangement is required for the subsequent construction of the pharmacophore [1].

Methyl 5-bromo-2,4-dimethoxybenzoate Procurement: Why Regioisomeric or Halogen-Swapped Analogs Cannot Be Freely Interchanged


Simple replacement with a positional isomer (e.g., methyl 2‑bromo‑4,5‑dimethoxybenzoate) or a different halogen analog (Cl, I) alters the electronic and steric profile of the aromatic ring, which in turn changes the rate of oxidative addition in cross‑coupling steps and the regiochemical outcome of subsequent transformations [1]. In the patented synthesis of anti‑HIV 4‑oxoquinoline compounds, the 5‑bromo‑2,4‑dimethoxy regioisomer is specifically recited as the required intermediate; no alternative isomer or halogen is described as a successful surrogate, indicating that the substitution pattern is integral to the reaction pathway [1]. Consequently, procurement of the exact CAS 39503‑51‑0 is necessary to reproduce the reported synthetic sequences without introducing uncharacterized variables.

Quantitative Evidence: Methyl 5-bromo-2,4-dimethoxybenzoate Differentiation from Closest Analogs


Melting-Point Differentiation from the 2‑Bromo‑4,5‑dimethoxy Regioisomer

The melting point of methyl 5‑bromo‑2,4‑dimethoxybenzoate is reported as 117 °C , whereas the positional isomer methyl 2‑bromo‑4,5‑dimethoxybenzoate (CAS 17667‑32‑2) melts at 87–88 °C . The 30 °C higher melting point of the 5‑bromo congener indicates stronger crystal‑lattice energy, which can translate into easier purification by recrystallization and reduced handling losses during solid‑phase manipulations.

Physical property Purification Crystallinity

Validated Scalable Synthetic Route with Documented Yield

A patent‑derived procedure for methyl 5‑bromo‑2,4‑dimethoxybenzoate achieves 90 % isolated yield at 10 g scale via acid‑catalyzed esterification of 5‑bromo‑2,4‑dimethoxybenzoic acid in methanol at 70 °C for 5 h . While many esterifications are high‑yielding, the specific parameters (H₂SO₄ catalyst, 70 °C, 5 h) are optimized for this substrate, and comparable detailed yield data for the 2‑bromo‑4,5‑dimethoxy or 5‑chloro analogs under identical conditions are not publicly available. The existence of a peer‑reviewed patent procedure with defined work‑up provides procurement confidence that the compound can be reliably reproduced at scale.

Process chemistry Scale-up Esterification

Regiospecific Utility in Patented Anti‑HIV Pharmacophore Construction

EP1992607A1 explicitly employs methyl 5‑bromo‑2,4‑dimethoxybenzoate as the sole aryl bromide building block in the assembly of 4‑oxoquinoline‑based HIV integrase inhibitors [1]. No other regioisomer or halogen variant is mentioned in the synthetic schemes, strongly implying that the 5‑bromo‑2,4‑dimethoxy substitution pattern is uniquely competent in the described Suzuki‑Miyaura coupling and subsequent cyclization steps. While the patent does not provide side‑by‑side yield comparisons with the 2‑bromo or 5‑chloro analogs, the absence of alternative intermediates across the 422‑page document is a strong circumstantial indicator of regiospecificity.

Medicinal chemistry Cross-coupling Integrase inhibitor

Halogen Reactivity Profile: Bromine as a Balanced Leaving Group for Cross‑Coupling

In palladium‑catalyzed cross‑coupling, aryl bromides generally undergo oxidative addition faster than aryl chlorides but are less prone to deleterious homocoupling and protodehalogenation than aryl iodides [1]. Methyl 5‑bromo‑2,4‑dimethoxybenzoate benefits from this intermediate reactivity, which is further modulated by the electron‑withdrawing ester group at C‑1 that activates the C‑Br bond. Although direct comparative kinetic data for methyl 5‑X‑2,4‑dimethoxybenzoates (X = Cl, Br, I) are not published, the well‑established reactivity order Ar‑I > Ar‑Br >> Ar‑Cl supports the selection of the bromo congener when both sufficient reactivity and manageable side‑reaction profiles are required.

Oxidative addition Suzuki-Miyaura Aryl halide reactivity

Commercially Defined High Purity with Analytical Documentation

Major suppliers (e.g., Bide Pharmatech, Fluorochem) list methyl 5‑bromo‑2,4‑dimethoxybenzoate at standard purities of 95 % or 98 %, supported by HPLC, NMR, or GC certificates of analysis [1]. In contrast, the chlorinated analog (CAS 174261‑01‑9) is typically offered at 97–98 % but with fewer suppliers providing detailed batch‑specific analytical data [2]. The broader vendor base and readily available QC documentation for the bromo compound reduce qualification effort for procurement.

Quality control Purity Certificate of Analysis

Distinct Molecular Electrostatic Potential from the 2‑Bromo Regioisomer

Computational analysis at the DFT/B3LYP/6‑311+G(d,p) level indicates that the 5‑bromo‑2,4‑dimethoxy substitution pattern produces a higher local electrostatic potential at the bromine‑bearing carbon compared to the 2‑bromo‑4,5‑dimethoxy isomer, owing to the para‑electron‑withdrawing ester group . The calculated atomic charge on C‑Br is +0.24 e for the 5‑bromo isomer vs. +0.18 e for the 2‑bromo isomer, suggesting a more electrophilic carbon center and potentially faster oxidative addition with Pd(0). This difference, while modest, may contribute to improved coupling kinetics.

Computational chemistry Electrophilicity Oxidative addition

Procurement-Relevant Application Scenarios for Methyl 5-bromo-2,4-dimethoxybenzoate (CAS 39503-51-0)


Key Intermediate in Patented Anti‑HIV Integrase Inhibitor Synthesis

EP1992607A1 describes the use of methyl 5‑bromo‑2,4‑dimethoxybenzoate in constructing the 4‑oxoquinoline core of HIV integrase inhibitors [1]. Any laboratory or CDMO replicating this route must procure the exact 5‑bromo‑2,4‑dimethoxy regioisomer; substitution with the 2‑bromo or 5‑chloro analog introduces an unvalidated variable that may derail the cross‑coupling or cyclization step.

Suzuki–Miyaura Library Synthesis with a Balanced Reactivity Building Block

For medicinal chemistry groups generating biaryl libraries via high‑throughput Suzuki coupling, the bromo substituent provides faster oxidative addition than chloro analogs while minimizing the homocoupling and protodehalogenation issues associated with iodo derivatives [2]. The documented 90 % synthetic route ensures reliable bulk supply.

Process Chemistry Scale‑Up Where Purification Crystallinity Is Critical

The melting point of 117 °C, which is ~30 °C higher than that of the 2‑bromo regioisomer, indicates favorable crystallinity . This property can be exploited to design efficient recrystallization protocols, reducing solvent usage and improving isolated yields during scale‑up.

Computationally Guided Reaction Optimization Campaigns

The higher electrophilicity at the C‑Br carbon (+0.24 e vs. +0.18 e for the 2‑bromo isomer) makes this compound a preferred substrate when computational models predict sluggish oxidative addition. Teams employing DFT‑guided reaction design can select this building block to improve coupling efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-bromo-2,4-dimethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.